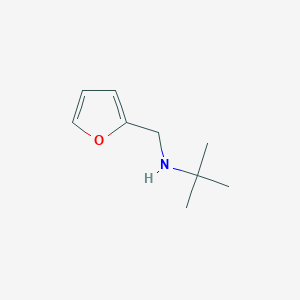

N-(叔丁基)-N-(2-呋喃甲基)胺

描述

Synthesis Analysis

The synthesis of related compounds often involves the use of N-tert-butanesulfinyl imines, which are versatile intermediates for the asymmetric synthesis of amines. These imines are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, facilitating the synthesis of a wide range of highly enantioenriched amines, including those with complex structures (Ellman, Owens, & Tang, 2002).

Molecular Structure Analysis

Structural analysis and X-ray crystallography studies provide insights into the molecular structure of compounds similar to N-(tert-butyl)-N-(2-furylmethyl)amine. For instance, the analysis of N,N,N-Tris[p-(N-oxyl-tert-butylamino)phenyl]amine revealed a complex molecular structure without C3 symmetry, highlighting the intricacies of molecular configurations in related amines (Itoh, Matsuda, Iwamura, & Hori, 2000).

Chemical Reactions and Properties

Chemical reactions involving N-(tert-butyl)-N-(2-furylmethyl)amine and its derivatives include N-tert-butyloxycarbonylation of amines in water, demonstrating chemoselectivity and versatility in functional group transformations. This process allows for the formation of N-t-Boc derivatives without side products, showcasing the compound's reactivity and applicability in synthesis (Chankeshwara & Chakraborti, 2006).

Physical Properties Analysis

While specific studies directly detailing the physical properties of N-(tert-butyl)-N-(2-furylmethyl)amine are scarce, related research on analogous compounds suggests significant diversity in physical properties such as solubility, melting points, and crystalline structure. For example, the study of lithium (2-pyridylmethyl)(tert-butyldimethylsilyl)amide presented insights into the solubility and structural behavior of similar amines in different solvents (Westerhausen, Kneifel, & Makropoulos, 2004).

Chemical Properties Analysis

The chemical properties of N-(tert-butyl)-N-(2-furylmethyl)amine derivatives, such as reactivity, stability, and chemical transformations, have been explored through various reactions. For instance, the synthesis of N-nitrosamines using tert-butyl nitrite under solvent-free conditions highlights the compound's reactivity and potential for creating a wide array of nitroso derivatives, showcasing the chemical versatility of the amine group (Chaudhary, Gupta, Muniyappan, Sabiah, & Kandasamy, 2016).

科学研究应用

合成咪唑啉类化合物:N-(叔丁基)-N-(2-呋喃甲基)胺用于通过快速真空热解合成咪唑啉类化合物。这种方法产率优异,副产物形成极少(Justyna et al., 2017)。

合成2,3-二氢吲哚、吲哚和苯胺:它用于从芳基氯化物出发一锅法合成2,3-二氢吲哚、吲哚和苯胺(Beller et al., 2001)。

制备(S)-1-(2-呋喃)烷基胺和(R)-α-氨基酸:该化合物用于合成这些特定胺类和氨基酸,这些在各种化学和制药应用中至关重要(Alvaro et al., 1998)。

制备N-(PhF)氨基酸:它有助于从叔丁酯制备各种N-(PhF)氨基酸(Kaul et al., 2004)。

胺类的不对称合成:与N-(叔丁基)-N-(2-呋喃甲基)胺相关的N-叔丁磺酰亚胺是不对称胺类合成的重要中间体,为不对称催化提供新的配体(Ellman et al., 2002)。

次级脂肪胺的合成:它有助于次级脂肪胺的逐步合成,已在精氨基胺衍生物的合成中得到证明(Grehn & Ragnarsson, 2002)。

合成N-亚硝基化合物:相关化合物叔丁基亚硝酸酯是从次级胺合成N-亚硝基化合物的高效试剂(Chaudhary et al., 2016)。

保护次级胺:双叔丁基二碳酸酯(Boc)是次级胺的保护剂(2020)。

药物开发和成像剂:使用叔丁磺酰胺合成胺类,与N-(叔丁基)-N-(2-呋喃甲基)胺相关,对于各种生物学目的至关重要,包括药物开发和成像剂(Xu et al., 2013)。

无催化剂N-叔丁氧羰化胺:这个过程,与使用N-(叔丁基)-N-(2-呋喃甲基)胺相关,对于形成无副产物的光学纯N-t-Boc衍生物至关重要(Chankeshwara & Chakraborti, 2006)。

属性

IUPAC Name |

N-(furan-2-ylmethyl)-2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-9(2,3)10-7-8-5-4-6-11-8/h4-6,10H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNBNJINCKLJFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406014 | |

| Record name | N-[(Furan-2-yl)methyl]-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-butyl)-N-(2-furylmethyl)amine | |

CAS RN |

115881-56-6 | |

| Record name | N-[(Furan-2-yl)methyl]-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

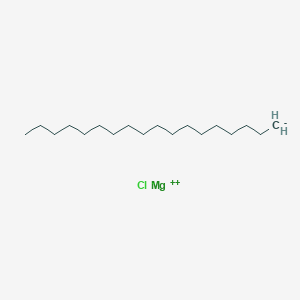

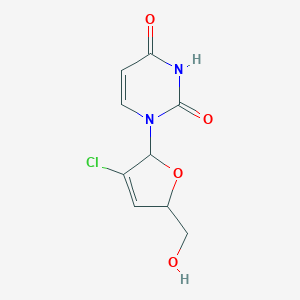

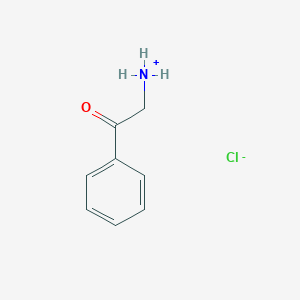

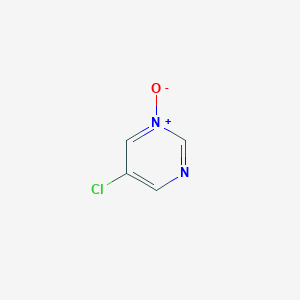

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

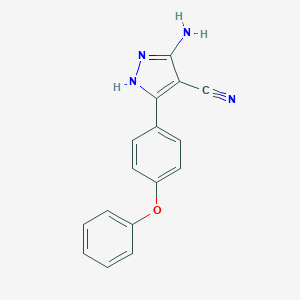

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide](/img/structure/B45574.png)

![Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate](/img/structure/B45575.png)

![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2(3H)-one](/img/structure/B45605.png)